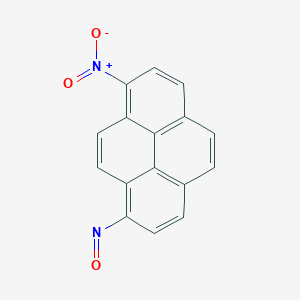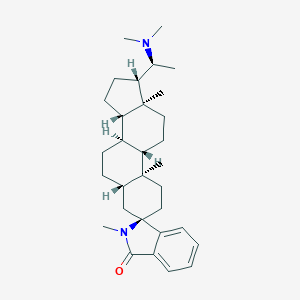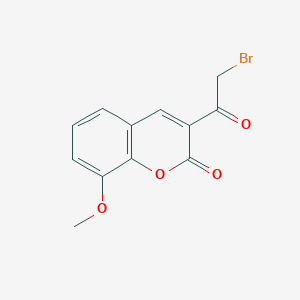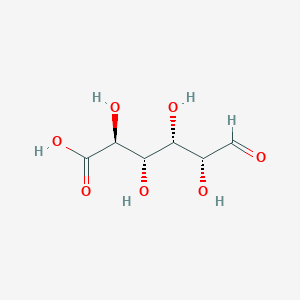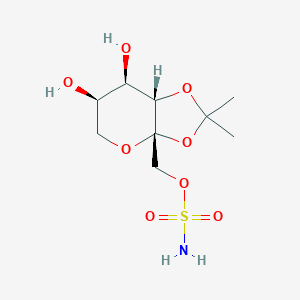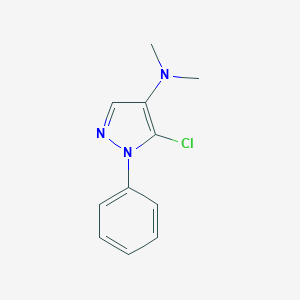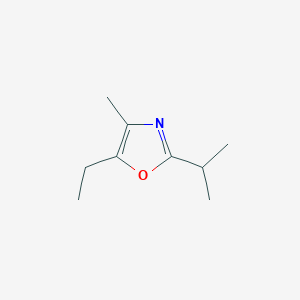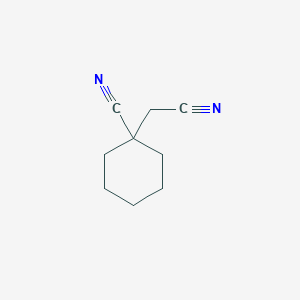
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide, also known as NBCAO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. NBCAO is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 301.7 g/mol.
Mécanisme D'action
The mechanism of action of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can undergo redox reactions and generate ROS such as superoxide anion and hydrogen peroxide, which can cause oxidative damage to cells. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has also been shown to inhibit the activity of enzymes such as catalase and superoxide dismutase, which are involved in the scavenging of ROS. The generation of ROS and inhibition of antioxidant enzymes can lead to oxidative stress and cell death.
Effets Biochimiques Et Physiologiques
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been shown to have several biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can induce apoptosis in cancer cells by activating the caspase pathway. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has also been shown to have anti-inflammatory and antioxidant effects by reducing the production of pro-inflammatory cytokines and scavenging ROS. In vivo studies have demonstrated that N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide in lab experiments include its unique properties, such as its ability to generate ROS and induce apoptosis in cancer cells. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide is also relatively easy to synthesize and has a high purity. However, there are also limitations to using N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide in lab experiments. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can be toxic to cells at high concentrations, and its mechanism of action is not fully understood. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can also be unstable in aqueous solutions and requires careful handling and storage.
Orientations Futures
There are several future directions for the study of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide. One area of research is the development of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide-based therapies for cancer and other diseases. The mechanism of action of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide needs to be further elucidated to optimize its therapeutic potential. Another area of research is the investigation of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide as a natural herbicide and its potential use in sustainable agriculture. The optical properties of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide also need to be further studied for its potential use in the development of organic light-emitting diodes. Overall, the study of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has the potential to lead to significant advances in various fields of science and technology.
Méthodes De Synthèse
The synthesis of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide involves the reaction between 4-chloroaniline and 4-nitrobenzaldehyde in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent such as ethanol or methanol and requires careful control of the reaction conditions to obtain a high yield of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide. The synthesis of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been extensively studied, and several methods have been developed to optimize the reaction conditions and improve the yield of the product.
Applications De Recherche Scientifique
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been widely used in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. In agriculture, N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been studied for its pesticidal properties and its potential use as a natural herbicide. In materials science, N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been investigated for its optical properties and its potential use in the development of organic light-emitting diodes.
Propriétés
Numéro CAS |
19865-63-5 |
|---|---|
Nom du produit |
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide |
Formule moléculaire |
C13H9ClN2O3 |
Poids moléculaire |
276.67 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine oxide |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-3-7-12(8-4-11)15(17)9-10-1-5-13(6-2-10)16(18)19/h1-9H |
Clé InChI |
LBLMRAOIJSVGSN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)


